molecular formula C14H10Cl2N2O3S B12456023 N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B12456023
M. Wt: 357.2 g/mol
InChI Key: ACKKLPQQGVJTKP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group, a chlorophenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.

    Acylation: The 2-chloro-5-nitroaniline is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)-2-chloroacetamide.

    Thioether Formation: Finally, the N-(2-chloro-5-nitrophenyl)-2-chloroacetamide is reacted with 4-chlorothiophenol under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, alkoxides under basic or neutral conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: N-(2-chloro-5-aminophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfinyl]acetamide or N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial infections or cancer.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfanyl groups can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • N-(2-chloro-5-nitrophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
  • N-(2-chloro-5-nitrophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the sulfanyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C14H10Cl2N2O3S

Molecular Weight

357.2 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C14H10Cl2N2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19)

InChI Key

ACKKLPQQGVJTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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